C6-Sulfonyl Substituent Modulates BRD4 Binding Affinity: Piperidinylsulfonyl vs. Sulfonamide R-Group SAR Context
The C6 position is the primary driver of BRD4 binding affinity within the benzo[cd]indol-2(1H)-one class. In the 2016 Xue et al. series, the two most potent compounds (with C6-sulfonamide substituents) achieved Kd values of 124 nM and 137 nM against BRD4, while the initial virtual screening hit bearing a different C6 group showed substantially weaker affinity [1]. Compound 85, a representative optimized C6-sulfonamide analog, exhibited a BRD4 Kd of 137 nM, MV4;11 antiproliferative activity, and high oral bioavailability (F = 75.8%) with a half-life (T₁/₂) of 3.95 h [1]. The target compound features a C6-piperidinylsulfonyl group—a tertiary sulfonamide distinct from the secondary sulfonamide (-SO₂NH-R) or sulfonamide variations explored in the published SAR. This structural difference alters the hydrogen-bond donor/acceptor profile at the critical acetyl-lysine binding pocket interface, as demonstrated by the co-crystal structures deposited in the PDB (e.g., 5COI, 5CQT) that show specific hydrogen-bonding interactions between the sulfonamide -NH- and BRD4 residues [1][2].
| Evidence Dimension | BRD4 bromodomain binding affinity (Kd) |
|---|---|
| Target Compound Data | Not directly reported in peer-reviewed literature |
| Comparator Or Baseline | Compound 85 (C6-sulfonamide analog): Kd = 137 nM; Compound 83: Kd = 124 nM |
| Quantified Difference | Unknown; structurally distinct C6 group precludes direct extrapolation |
| Conditions | BRD4(1) AlphaScreen assay and SPR validation (Xue et al., 2016) |
Why This Matters
The piperidinylsulfonyl group eliminates the sulfonamide -NH- hydrogen-bond donor, which may alter BRD4 binding mode and selectivity relative to characterized analogs; procurement of this compound enables explicit testing of this hypothesis.
- [1] Xue, X., et al. (2016). Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors. J. Med. Chem., 59(4), 1565–1579. View Source
- [2] PDB Entry 5COI. Crystal Structure of the first bromodomain of human BRD4 in complex with benzo[cd]indol-2(1H)-one ligand. Deposited 2015-07-20. View Source
